REACTION_SMILES
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[CH3:25][CH2:26][O:27][C:28]([CH3:29])=[O:30].[ClH:17].[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[c:8]1[c:9]([F:16])[cH:10][c:11]([O:14][CH3:15])[cH:12][cH:13]1.[OH2:24].[n:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[F:1][C:2]([F:3])([F:4])[S:5](=[O:6])(=[O:7])[c:8]1[c:9]([F:16])[cH:10][c:11]([OH:14])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)C(F)(F)F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(O)cc1F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |